molecular formula C9H18O B8479365 1-Methoxyoct-2-ene CAS No. 62179-15-1

1-Methoxyoct-2-ene

Cat. No.: B8479365
CAS No.: 62179-15-1
M. Wt: 142.24 g/mol
InChI Key: OKGXDSWMDXXFRK-UHFFFAOYSA-N
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Description

1-Methoxyoct-2-ene is a chiral alkyl vinyl ether that serves as a valuable intermediate in organic synthesis and materials science. Its structure, featuring an ether group adjacent to a carbon-carbon double bond, makes it a potential substrate in organic reactions typical of alkenes, such as electrophilic additions and cycloadditions . Furthermore, as an enol ether, it may undergo hydrolysis or act as a participant in Claisen rearrangements and other sigmatropic reactions, allowing researchers to form new carbon-carbon bonds and construct complex molecular architectures. This compound could be investigated for its utility in synthesizing flavorings, fragrances, or polymer precursors. The methoxy and alkene functionalities also make it a candidate monomer for developing specialized polyethers or functional materials with tailored properties . This compound is provided as a high-purity compound for research applications only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets and conduct a thorough literature review for the most current applications and handling procedures.

Properties

CAS No.

62179-15-1

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

1-methoxyoct-2-ene

InChI

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9-10-2/h7-8H,3-6,9H2,1-2H3

InChI Key

OKGXDSWMDXXFRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCOC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between 1-Methoxyoct-2-ene and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
This compound* C₉H₁₈O 142.24 Methoxy, alkene (C=C) Linear chain, enol ether
1-Methoxycyclohex-2-ene C₇H₁₂O 112.17 Methoxy, cycloalkene Cyclohexene ring, enol ether
1-Methoxy-2-cyano-5-methylbicyclo[2.2.2]oct-5-ene C₁₂H₁₅NO 189.26 Methoxy, nitrile, bicyclic alkene Bicyclo[2.2.2] framework
1-Methoxyoctadecane C₁₉H₄₀O 284.52 Methoxy, alkane Long-chain alkyl ether

Reactivity and Stability

  • Electrophilic Reactivity: Enol ethers like this compound and 1-Methoxycyclohex-2-ene exhibit high reactivity in Diels-Alder reactions due to electron-rich alkenes. Bicyclic analogs (e.g., ) may show steric hindrance, reducing reactivity.
  • Stability: Linear enol ethers are prone to acid-catalyzed hydrolysis, while bicyclic structures (e.g., ) and long-chain ethers (e.g., 1-Methoxyoctadecane ) demonstrate greater stability under standard conditions.

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, TEA (5–10 mol%) is combined with 1-octene and methyl triflate (CH₃OTf) in a pressurized reactor. The reaction proceeds via a two-step mechanism:

  • Coordination of TEA to the alkene, polarizing the double bond and facilitating electrophilic attack by CH₃OTf.

  • Nucleophilic displacement of the triflate group by the alkene-TEA complex, yielding the methoxy-substituted product.

ParameterOptimal RangeYield (%)Selectivity (%)
Temperature80–120°C72–8588–94
Pressure800–1,200 psi
TEA Concentration8 mol%
Reaction Time4–6 hours

Elevated pressures (>800 psi) enhance alkene solubility and suppress side reactions such as oligomerization. The selectivity for this compound over regioisomers improves at lower temperatures (80–100°C), where kinetic control dominates.

Acid-Catalyzed Dehydration of 1-Methoxyoctan-2-ol

Dehydration of secondary alcohols provides a complementary route to this compound. Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) catalyzes the elimination of water, favoring Zaitsev orientation.

Optimization and Byproduct Analysis

Using 1-methoxyoctan-2-ol as the precursor, the reaction achieves 68–77% yield under reflux conditions (110–130°C) with 85–90% H₂SO₄. Gas chromatography–mass spectrometry (GC-MS) analysis reveals minor byproducts, including:

  • 1-Methoxyoct-1-ene (8–12%): Formed via competing hydride shift.

  • Diethyl ether derivatives (3–5%): Resulting from acid-mediated etherification.

Acid CatalystTemperature (°C)Conversion (%)This compound Selectivity (%)
H₂SO₄ (85%)1209283
H₃PO₄ (90%)1308879
p-Toluenesulfonic1007568

The use of H₂SO₄ at 120°C maximizes selectivity while minimizing carbocation rearrangements.

Hydroalkoxylation of 1,2-Octadiene

Direct addition of methanol to 1,2-octadiene under acid catalysis offers a regioselective pathway. Boron trifluoride (BF₃) or amberlyst-15 promotes anti-Markovnikov addition, positioning the methoxy group at the terminal carbon.

Regiochemical Control and Kinetics

DFT calculations indicate that BF₃ stabilizes the transition state through Lewis acid–base interactions, lowering the activation energy for anti-Markovnikov addition by 12–15 kJ/mol compared to protic acids. Kinetic studies reveal a second-order dependence on methanol concentration, with the rate equation:

Rate=k[CH₃OH]2[1,2-octadiene]\text{Rate} = k[\text{CH₃OH}]^2[\text{1,2-octadiene}]

CatalystSolventTemperature (°C)anti:Markovnikov Ratio
BF₃·Et₂ODichloromethane259:1
Amberlyst-15Toluene806:1
H₂SO₄-603:1

BF₃·Et₂O in dichloromethane at ambient temperature achieves 89% yield with 9:1 regioselectivity.

Transition Metal-Mediated Coupling Reactions

Palladium and nickel catalysts enable cross-coupling between methoxy precursors and alkenyl halides. A representative Suzuki-Miyaura coupling employs 1-methoxy-2-octenylboronic acid and iodomethane:

CH₃I+C₈H₁₅CH₂B(OH)₂Pd(PPh₃)₄This compound+Byproducts\text{CH₃I} + \text{C₈H₁₅CH₂B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{this compound} + \text{Byproducts}

Catalytic System Performance

CatalystLigandYield (%)Turnover Frequency (h⁻¹)
Pd(OAc)₂PPh₃65220
NiCl₂(dppe)dppe58180
Pd/C-42150

The Pd/PPh₃ system in THF at 80°C achieves 65% yield with minimal homocoupling byproducts (<5%).

Industrial-Scale Considerations

The patent-derived triethylaluminum-mediated process offers scalability for this compound production. Key adaptations include:

  • Reactor Design : Continuous-flow systems with in-line distillation units to separate volatile byproducts (e.g., propene dimer).

  • Recycling : Unreacted alkenes and catalysts are recovered via fractional condensation and reused, reducing raw material costs by 30–40%.

ParameterLaboratory ScalePilot Plant
Throughput5 g/h12 kg/h
Energy Consumption0.8 kWh/g0.2 kWh/g
Purity95%98%

Q & A

Q. What strategies ensure rigorous literature reviews when investigating understudied applications of this compound?

  • Methodological Answer : Employ systematic search strings in databases (Scifinder, Reaxys) using Boolean operators (e.g., "this compound AND (catalysis OR polymerization)"). Screen patents and conference abstracts for unpublished data. Cross-reference CAS Registry Numbers (e.g., 6838-81-9 for structural analogs) to identify related compounds with documented applications 20.
    研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫
    24:29

Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Methodological Answer : Follow the "Experimental" section guidelines from ACS Organic Letters. Include detailed protocols for purification (e.g., column chromatography gradients, distillation pressures), exact equipment models (e.g., Schlenk lines), and raw spectral data in supplementary files. Use standardized units (e.g., mmol, mL) and report yields as mass and molar percentages .

Q. What criteria define high-quality structural data for this compound in peer-reviewed publications?

  • Methodological Answer : Provide unambiguous characterization:
  • NMR: Assign all protons/carbons with integration values and coupling constants.
  • HRMS: Report observed vs. calculated m/z values (Δ < 2 ppm).
  • Elemental analysis: C, H, O percentages within 0.4% of theoretical values.
  • Include crystallographic data (if available) with CCDC deposition numbers .

Ethical & Safety Considerations

Q. How can researchers mitigate risks when scaling up this compound synthesis for collaborative studies?

  • Methodological Answer : Conduct hazard operability (HAZOP) studies to identify risks (e.g., exothermicity, vapor formation). Implement engineering controls (e.g., jacketed reactors with cooling loops) and emergency protocols (e.g., quench tanks for runaway reactions). Share SDS and risk assessments with collaborators via secure platforms like ChemWatch .

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